molecular formula C18H18ClN3O3S B2938018 3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione CAS No. 478249-75-1

3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B2938018
CAS No.: 478249-75-1
M. Wt: 391.87
InChI Key: WZLWMTCWHWKIOI-UHFFFAOYSA-N
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Description

The compound 3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione (CAS: 477848-72-9, molecular formula: C₂₅H₂₄ClN₃O₃S) is a quinazoline derivative characterized by a thione group at position 2, an imino group at position 4, and substituents including 3-chloro-4-methoxybenzyl, 6,7-dimethoxy, and a dihydroquinazoline backbone . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIDDVFXUUCONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The target compound’s 3-chloro-4-methoxybenzyl group distinguishes it from analogs like 4l (4-methoxyphenyl), which lacks the chloro substituent. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or binding affinity compared to purely methoxy-substituted derivatives .
  • Synthetic Complexity : The synthesis of 4l achieved an 81% yield via Suzuki-Miyaura coupling, whereas the target compound’s synthetic route remains unreported in the provided evidence. Thiourea intermediates (e.g., in ) suggest cyclization pathways for similar thione-containing quinazolines .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Theoretical Property Comparisons
Compound Name LogP (Predicted) Solubility Biological Activity Computational Methods Reference
Target Compound ~3.5 (estimated) Low (lipophilic) Not reported Not studied
3-Methyl-4-(3-Benzoxy-4-Methoxybenzylidenamino)-4,5-Dihydro-1H-1,2,4-Triazol-5-One 2.8 (B3LYP/6-311G(d,p)) Moderate Antimicrobial potential DFT (B3LYP, HF)
GF120918 4.1 (experimental) Poor P-gp inhibition (IC₅₀: 0.1 μM) In vitro assays

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with analogs like GF120918 (LogP 4.1), suggesting moderate membrane permeability but poor aqueous solubility .
  • Computational Insights : Triazolone derivatives (e.g., in ) were analyzed using DFT methods, revealing Mulliken charges and HOMO-LUMO gaps critical for reactivity. Similar studies on the target compound could elucidate its electronic profile .

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